molecular formula C15H17NO2S B5486708 N-(4-ethoxybenzyl)-2-(2-thienyl)acetamide

N-(4-ethoxybenzyl)-2-(2-thienyl)acetamide

Cat. No. B5486708
M. Wt: 275.4 g/mol
InChI Key: JTXQNEWPJJYOPI-UHFFFAOYSA-N
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Description

N-(4-ethoxybenzyl)-2-(2-thienyl)acetamide, also known as ETAA, is a synthetic compound that belongs to the class of acetamide derivatives. It has gained significant attention in the scientific community due to its potential therapeutic applications.

Mechanism of Action

The exact mechanism of action of N-(4-ethoxybenzyl)-2-(2-thienyl)acetamide is not fully understood. However, it is believed to act on the GABAergic system, which is involved in the regulation of anxiety, pain, and epilepsy. N-(4-ethoxybenzyl)-2-(2-thienyl)acetamide has been shown to increase the levels of GABA in the brain, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
N-(4-ethoxybenzyl)-2-(2-thienyl)acetamide has been shown to have a number of biochemical and physiological effects. It has been found to reduce the levels of inflammatory cytokines, such as TNF-α and IL-6, in animal models of inflammation. N-(4-ethoxybenzyl)-2-(2-thienyl)acetamide has also been found to reduce the levels of oxidative stress markers, such as malondialdehyde, in animal models of epilepsy. Additionally, N-(4-ethoxybenzyl)-2-(2-thienyl)acetamide has been shown to reduce the levels of anxiety-like behavior in animal models of anxiety disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(4-ethoxybenzyl)-2-(2-thienyl)acetamide is its potential therapeutic applications. It has been shown to have a number of beneficial effects in animal models of inflammation, epilepsy, and anxiety disorders. However, one of the limitations of N-(4-ethoxybenzyl)-2-(2-thienyl)acetamide is its relatively low solubility in water, which may make it difficult to administer in certain experimental settings.

Future Directions

There are a number of potential future directions for research on N-(4-ethoxybenzyl)-2-(2-thienyl)acetamide. One area of interest is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another area of interest is the investigation of the potential therapeutic applications of N-(4-ethoxybenzyl)-2-(2-thienyl)acetamide in human clinical trials. Additionally, further research is needed to fully understand the mechanism of action of N-(4-ethoxybenzyl)-2-(2-thienyl)acetamide and its effects on the GABAergic system.

Synthesis Methods

N-(4-ethoxybenzyl)-2-(2-thienyl)acetamide can be synthesized using a multi-step process involving the reaction of 2-thiophenecarboxylic acid with thionyl chloride to form 2-thiophenyl chloride. The resulting compound is then reacted with 4-ethoxybenzylamine to form 4-ethoxybenzyl 2-thiophenyl ketone. Finally, the compound is reduced using sodium borohydride to form N-(4-ethoxybenzyl)-2-(2-thienyl)acetamide.

Scientific Research Applications

N-(4-ethoxybenzyl)-2-(2-thienyl)acetamide has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and anticonvulsant properties. N-(4-ethoxybenzyl)-2-(2-thienyl)acetamide has also been found to have potential applications in the treatment of neuropathic pain, epilepsy, and anxiety disorders.

properties

IUPAC Name

N-[(4-ethoxyphenyl)methyl]-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2S/c1-2-18-13-7-5-12(6-8-13)11-16-15(17)10-14-4-3-9-19-14/h3-9H,2,10-11H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTXQNEWPJJYOPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CNC(=O)CC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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